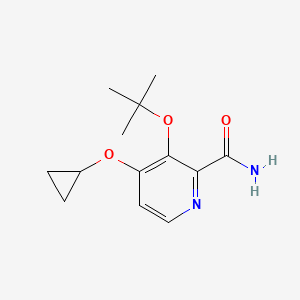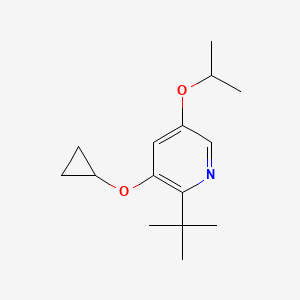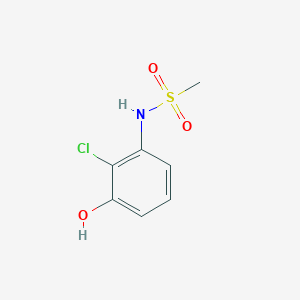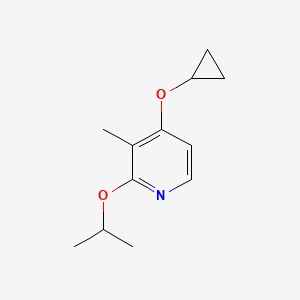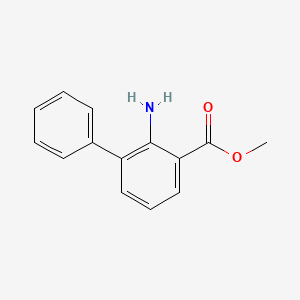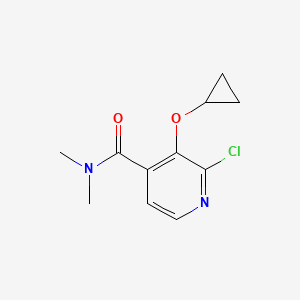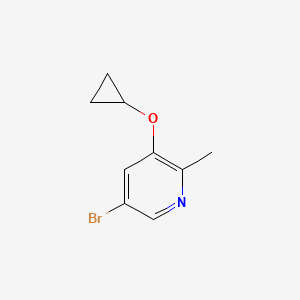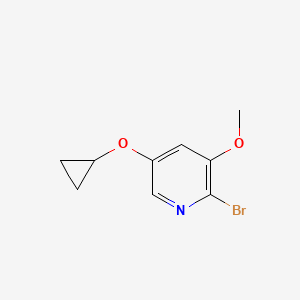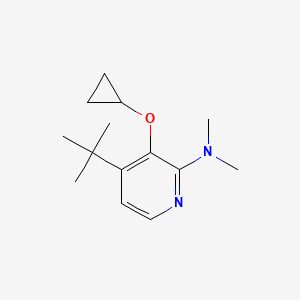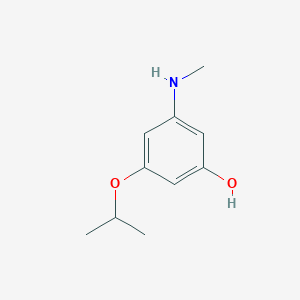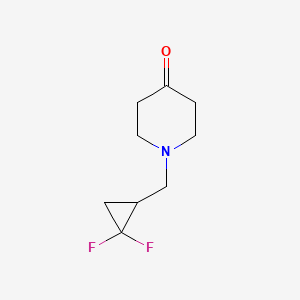
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one is a synthetic organic compound with the molecular formula C9H13F2NO and a molecular weight of 189.20 g/mol . This compound features a piperidin-4-one core structure, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the difluorocyclopropyl group adds unique chemical properties to the molecule, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one involves multiple steps, starting with the preparation of the difluorocyclopropyl intermediate. This intermediate is typically synthesized through the cyclopropanation of a suitable alkene with a difluorocarbene source . The resulting difluorocyclopropane is then subjected to further functionalization to introduce the piperidin-4-one moiety. Common reagents used in these reactions include strong bases, such as sodium hydride, and various electrophiles .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of functionalized piperidinones and related derivatives .
Aplicaciones Científicas De Investigación
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The piperidin-4-one core structure is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects . The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity for these targets, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
1-((2,2-Difluorocyclopropyl)methyl)piperidin-4-one can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with a nitrogen atom, commonly used as a building block in organic synthesis.
4-Piperidone: A derivative of piperidine with a ketone functional group, used as an intermediate in the synthesis of pharmaceuticals.
2-Piperidinone: Another piperidine derivative with a ketone group, known for its use in the production of various chemicals and materials.
The uniqueness of this compound lies in the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties to the molecule. This makes it a valuable compound for research and development in multiple scientific disciplines .
Propiedades
Fórmula molecular |
C9H13F2NO |
|---|---|
Peso molecular |
189.20 g/mol |
Nombre IUPAC |
1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-one |
InChI |
InChI=1S/C9H13F2NO/c10-9(11)5-7(9)6-12-3-1-8(13)2-4-12/h7H,1-6H2 |
Clave InChI |
OZAHYZHWWUKHEC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)CC2CC2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


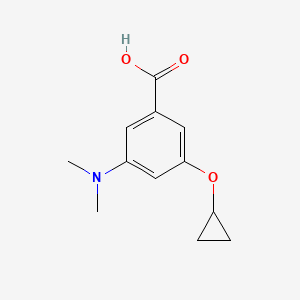
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
